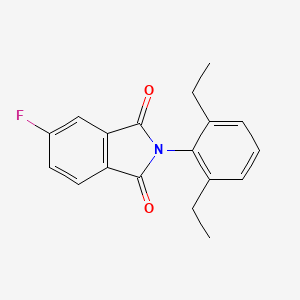
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a fluorine atom and a diethylphenyl group attached to an isoindole dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-diethylphenylamine with a fluorinated phthalic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the isoindole dione ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups such as alkoxy or amino groups.
科学的研究の応用
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cells.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
2-(2,6-Diethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2-(2,6-Diethylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
2-(2,6-Dimethylphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione: Contains methyl groups instead of ethyl groups, potentially affecting its physical and chemical properties.
5-Fluoro-1H-isoindole-1,3(2H)-dione: Simplified structure without the diethylphenyl group, which may influence its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
114215-32-6 |
|---|---|
分子式 |
C18H16FNO2 |
分子量 |
297.3 g/mol |
IUPAC名 |
2-(2,6-diethylphenyl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C18H16FNO2/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(19)10-15(14)18(20)22/h5-10H,3-4H2,1-2H3 |
InChIキー |
GHQXDDMCTDPZKU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




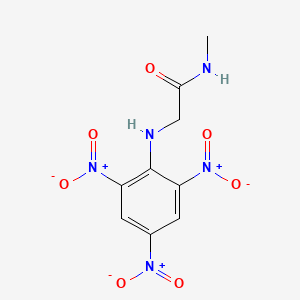
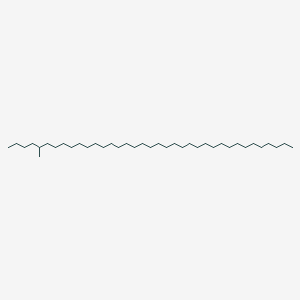
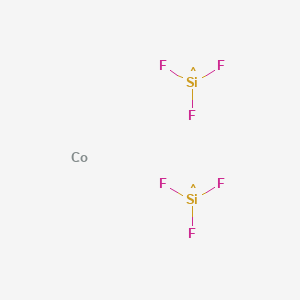
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
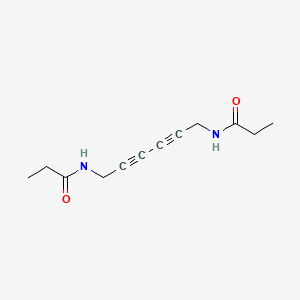
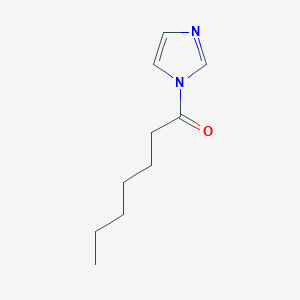
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)


![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
